Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate
Overview
Description
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate, also known as ETMD, is a synthetic compound that has been used in a variety of scientific research applications. ETMD is a derivative of boronic acid and is a highly versatile compound that can be used in a number of different laboratory experiments. It has been used in a variety of biochemical and physiological studies, and has been found to have a number of advantages and limitations for use in lab experiments.
Scientific Research Applications
Antioxidant Applications
- Phenolic Compounds as Antioxidants : Phenolic compounds isolated from various sources have shown significant antioxidant activities. These activities are often attributed to the number of hydroxyl groups in their molecular structure, which can provide insights into the antioxidant potential of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate if it shares similar structural features (Zijia Zhang et al., 2009).
Synthetic Applications
- Synthesis of Derivatives and Complex Structures : The compound's boronate ester group is a hallmark of its role in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are not directly mentioned in the results but are well-known applications of boronate esters. These reactions are pivotal for creating complex organic molecules, suggesting the compound could serve a similar purpose (L. Baolin et al., 2007).
Enzymatic and Antimicrobial Applications
- Enzymatic Hydrolysis and Drug Synthesis : Enzymatic methods, such as those involving lipase, have been applied to synthesize drug prototypes, indicating that similar enzymatic processes could be relevant for modifying or synthesizing derivatives of the compound (J. Bevilaqua et al., 2004).
- Antimicrobial Activity of Phenolic Derivatives : Phenolic compounds exhibit antimicrobial activities, which could imply potential bioactive properties of ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate or its derivatives, particularly against plant and animal diseases (H. Du et al., 2009).
properties
IUPAC Name |
ethyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-6-19-14(18)11-20-13-9-7-8-12(10-13)17-21-15(2,3)16(4,5)22-17/h7-10H,6,11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEPWIKFOCKVEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590079 | |
Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate | |
CAS RN |
850411-07-3 | |
Record name | Ethyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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